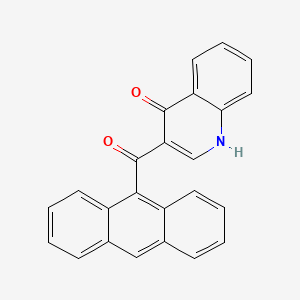

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is a quinolinone derivative featuring an anthracene-9-carbonyl substituent at the C-3 position of the quinolin-4(1H)-one scaffold. Quinolin-4(1H)-ones are heterocyclic compounds with a fused benzene and pyridine ring system, widely studied for their pharmacological properties, including antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the Friedel-Crafts acylation of anthracene with a quinoline derivative. The reaction conditions might include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions could involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions could be performed using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 with Pd/C catalyst.

Substitution: Halogens (e.g., Br2) or alkyl halides (e.g., CH3I).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce hydroquinoline compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is C₁₈H₁₃N₁O₂, with a molecular weight of approximately 349.38 g/mol. The compound features an anthracene moiety linked to a quinolinone structure, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including the condensation of anthracene-9-carboxylic acid with 4-aminoquinoline under acidic conditions, followed by cyclization and purification through methods such as column chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Compounds containing anthracene and quinoline derivatives are often studied for their ability to intercalate DNA and inhibit tumor growth. The compound's structure suggests a potential mechanism of action through DNA binding, which could disrupt cellular processes essential for cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of anthraquinone, including this compound, show cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For example, certain derivatives displayed IC50 values indicating potent activity against these cell lines, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The quinoline ring present in the compound is known for its pharmacological significance, particularly its antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting specific microbial enzymes like DNA gyrase . This positions the compound as a candidate for developing new antimicrobial agents.

Applications in Materials Science

The unique fluorescence properties of compounds like this compound make them suitable for applications in materials science, particularly in the development of fluorescent probes and sensors. These materials can be used in biological imaging and diagnostics due to their ability to emit light upon excitation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Anthracene | Polycyclic aromatic hydrocarbon | Basic structure without functional groups |

| Quinoline | Heterocyclic aromatic compound | Contains nitrogen in the ring |

| 9-Aminoacridine | Amino group attached to acridine | Exhibits strong DNA binding |

| 2-Aminophenol | Amino group on phenolic structure | Different reactivity due to hydroxyl group |

This table highlights how this compound combines features from both anthracene and quinoline while incorporating additional functional groups that enhance its biological activity and interaction capabilities.

Mechanism of Action

The mechanism of action of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

- Benzo[g]quinolin-4(1H)-ones (CAB-type): These tricyclic isomers of acridone (ABC-type) exhibit antitumor activity via DNA intercalation. Unlike 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one, CAB-type compounds lack the anthracene substituent but share a planar aromatic system for DNA binding .

- 2-(Anthracen-9-yl)quinazolin-4(3H)-one (293): A quinazolinone derivative with anthracene substitution. The quinazolinone core differs from quinolin-4(1H)-one by an additional nitrogen atom, altering electronic properties and reactivity .

Substituent Effects

- Anthracene-9-carbonyl vs.

- N-Difluoromethylated Quinolones: Fluorinated derivatives, such as those synthesized via N-difluoromethylation, show enhanced antibacterial activity. The anthracene substituent in the target compound may instead prioritize antitumor over antibacterial applications .

Comparison with Analogous Syntheses

Antitumor Potential

- Acridone Analogs: Acronycine, a natural acridone, inhibits tumor growth via DNA intercalation. The anthracene substituent in this compound may enhance this mechanism due to increased π-stacking .

- Thieno[2,3-c]quinolin-4(5H)-one Derivatives: Compounds like OTS-514 (CAS 1338540-63-8) demonstrate potent kinase inhibition, suggesting structural modifications in quinolinones can diversify biological targets .

Antimicrobial Activity

- Fluoroquinolones: Fluorinated N-alkylated quinolones (e.g., ciprofloxacin) are broad-spectrum antibiotics. The anthracene substituent in the target compound may reduce solubility, limiting antibacterial efficacy compared to fluorinated analogs .

Biological Activity

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features an anthracene moiety linked to a quinolin-4(1H)-one structure, which is known for its diverse biological properties. The presence of both aromatic systems enhances its potential for interaction with biological targets, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably:

- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value ranging from 1.1 to 3.0 µg/mL, indicating strong potential against estrogen receptor-positive breast cancer cells .

- Hep-G2 (Liver Cancer) : Similar cytotoxic effects were observed with IC50 values between 3.0 and 13.0 µg/mL, suggesting effectiveness against liver carcinoma as well .

These findings suggest that the compound may act by disrupting cellular functions critical for cancer cell survival.

Comparative Analysis

A comparative analysis of various anthraquinone derivatives highlights the potency of this compound:

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 1.1 - 3.0 |

| Hep-G2 | 3.0 - 13.0 | |

| Other Aminoanthraquinones | MCF-7 | 5.0 - 15.0 |

| Hep-G2 | 10.0 - 20.0 |

The mechanisms by which this compound exerts its cytotoxic effects are still being elucidated. Preliminary studies suggest that it may induce apoptosis through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells . Additionally, the compound's ability to intercalate into DNA may disrupt replication and transcription processes essential for tumor growth.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substituents on the Anthracene Ring : Modifications can influence lipophilicity and binding affinity to target proteins.

- Quinoline Modifications : Changes to the nitrogen-containing ring can affect the compound's interaction with cellular receptors involved in apoptosis and cell cycle regulation.

Research indicates that derivatives with increased amino substitutions on the anthraquinone structure tend to exhibit reduced activity, highlighting the importance of optimizing substituent positions for maximum efficacy .

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, confirming its potential as an anti-cancer agent.

- Mechanistic Insights : Further investigations using flow cytometry revealed that treated cells exhibited increased markers for apoptosis, supporting the hypothesis that ROS generation plays a crucial role in its mechanism .

Properties

CAS No. |

821004-13-1 |

|---|---|

Molecular Formula |

C24H15NO2 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

3-(anthracene-9-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C24H15NO2/c26-23-19-11-5-6-12-21(19)25-14-20(23)24(27)22-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)22/h1-14H,(H,25,26) |

InChI Key |

BVKCZOJHDZAXJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CNC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.